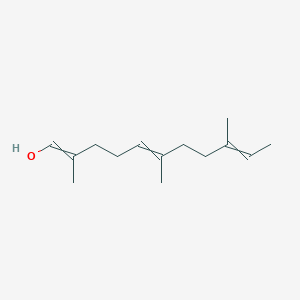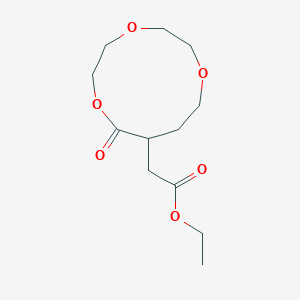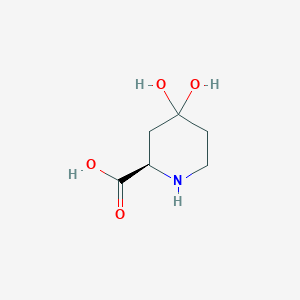
(2R)-4,4-Dihydroxypiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4,4-Dihydroxypiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of two hydroxyl groups and a carboxylic acid group makes it a versatile intermediate in various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-Dihydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Hydroxylation: Introduction of hydroxyl groups at the 4-position can be achieved through various hydroxylation reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the desired product.
Biotechnological Methods: Employing microbial or enzymatic processes to achieve specific stereochemistry and high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4,4-Dihydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in synthetic chemistry.
Aplicaciones Científicas De Investigación
(2R)-4,4-Dihydroxypiperidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-4,4-Dihydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that recognize the piperidine structure.
Pathways: Involvement in metabolic pathways where it can act as a substrate or inhibitor, influencing biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-2-carboxylic acid: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
4-Hydroxypiperidine-2-carboxylic acid: Contains only one hydroxyl group, offering different reactivity and applications.
Uniqueness
(2R)-4,4-Dihydroxypiperidine-2-carboxylic acid is unique due to the presence of two hydroxyl groups and its specific stereochemistry, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
190005-81-3 |
|---|---|
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2R)-4,4-dihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-5(9)4-3-6(10,11)1-2-7-4/h4,7,10-11H,1-3H2,(H,8,9)/t4-/m1/s1 |
Clave InChI |
HBVGATGEGFYWAO-SCSAIBSYSA-N |
SMILES isomérico |
C1CN[C@H](CC1(O)O)C(=O)O |
SMILES canónico |
C1CNC(CC1(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)
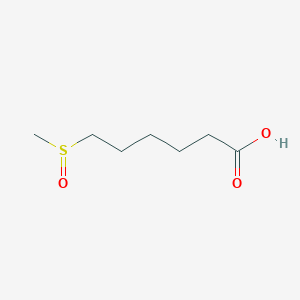
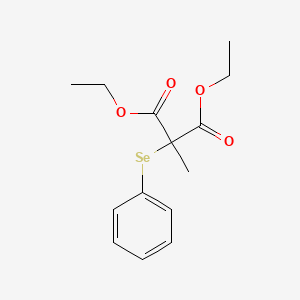
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
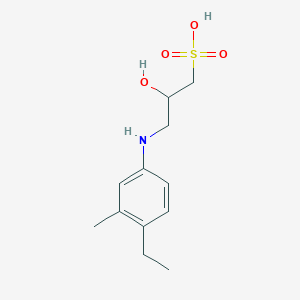
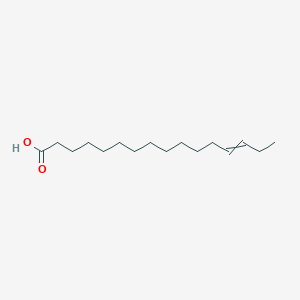
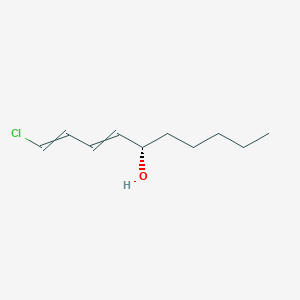
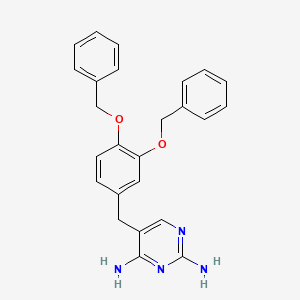
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
